1-(3,5-Dichlorophenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISGMSBYRAXPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204416 | |

| Record name | 1-(3,5-Dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55827-50-4 | |

| Record name | 1-(3,5-Dichlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55827-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055827504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,5-Dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dichlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3,5-DICHLOROPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43YG8V8FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Dichlorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(3,5-Dichlorophenyl)piperazine is a notable member of the arylpiperazine class, a scaffold of significant interest in medicinal chemistry. Arylpiperazines are integral to the structure of numerous centrally acting agents, owing to the piperazine ring's ability to confer desirable pharmacokinetic properties such as improved solubility and oral bioavailability. The specific substitution pattern on the phenyl ring, in this case, the 3,5-dichloro substitution, critically influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental methodologies to support its application in drug discovery and development. Dichlorophenylpiperazines, as a class, are recognized as potent inhibitors of the enzyme DHCR7, which is involved in the final step of cholesterol biosynthesis, highlighting their potential pharmacological relevance[1].

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structural identity. The following section details the key identifiers for this compound.

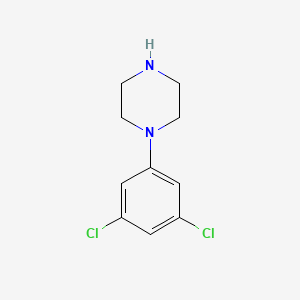

Structural Representation

Caption: 2D Structure of this compound

Key Identifiers

| Property | Value | Source |

| CAS Number | 55827-50-4 | [2] |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [2] |

| Molecular Weight | 231.12 g/mol | [2] |

| InChI | 1S/C10H12Cl2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 | |

| SMILES | Clc1cc(Cl)cc(c1)N2CCNCC2 |

Physicochemical Properties

The physicochemical properties of a molecule are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Appearance

This compound is typically a solid at room temperature.

Melting and Boiling Points

-

Boiling Point: A predicted boiling point of 138 °C has been reported[2][3]. It is important to note that this is a predicted value and experimental verification is recommended.

pKa (Acid Dissociation Constant)

The pKa value is critical for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor interactions. For this compound, the piperazine ring contains two nitrogen atoms that can be protonated.

A predicted pKa value for this compound is approximately 8.74[3]. This value likely corresponds to the protonation of the secondary amine in the piperazine ring. The electron-withdrawing nature of the dichlorophenyl group is expected to decrease the basicity of the anilinic nitrogen, making it significantly less likely to be protonated under physiological conditions.

The causality behind choosing UV-Vis spectrophotometry for pKa determination lies in its sensitivity to changes in the electronic structure of the molecule upon protonation. The chromophore, in this case, the dichlorophenyl ring system, will exhibit a shift in its absorption spectrum as the adjacent piperazine nitrogen's electronic state is altered by protonation.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

-

Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis. Ensure the organic solvent concentration is low to avoid affecting the pH.

-

UV-Vis Measurement: Record the UV-Vis spectrum for each sample at a constant temperature.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

LogP (Octanol-Water Partition Coefficient)

The shake-flask method is the gold standard for LogP determination due to its direct measurement of partitioning.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of this compound in either the aqueous or n-octanol phase.

-

Partitioning: Combine known volumes of the n-octanol and aqueous phases in a flask and add the stock solution.

-

Equilibration: Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).

Solubility

The solubility of a compound in both aqueous and organic media is crucial for its formulation and delivery. While specific quantitative solubility data for this compound is not widely published, general solubility characteristics can be inferred from its structure and data on related compounds. For instance, the hydrochloride salt of the related 1-(2,3-Dichlorophenyl)piperazine is soluble in water, DMSO, and methanol[4]. It is reasonable to expect that this compound would exhibit solubility in common organic solvents.

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, DMSO, acetonitrile).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature for an extended period to ensure saturation.

-

Sample Filtration: Filter the saturated solutions to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the piperazine ring. The aromatic protons would likely appear as multiplets in the downfield region (around 7.0-7.5 ppm). The piperazine protons would appear as two distinct multiplets in the upfield region (around 3.0-3.5 ppm), corresponding to the protons adjacent to the two different nitrogen atoms. The proton on the secondary amine will be an exchangeable proton.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the piperazine ring. The two carbons of the dichlorophenyl ring bearing the chlorine atoms would be downfield shifted. The piperazine carbons would appear in the aliphatic region (around 40-55 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretch: A band in the region of 3200-3500 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-N stretch: Bands in the region of 1000-1350 cm⁻¹.

-

C-Cl stretch: Strong bands in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 230, with a characteristic isotopic pattern for two chlorine atoms. Common fragmentation pathways for arylpiperazines involve cleavage of the piperazine ring.

Caption: A simplified potential fragmentation pathway for arylpiperazines.

Synthesis

Arylpiperazines are commonly synthesized via nucleophilic substitution of an activated aryl halide with piperazine or by the reaction of an aniline with a bis(2-haloethyl)amine derivative.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

A plausible synthesis involves the reaction of 3,5-dichloroaniline with a bis(2-haloethyl)amine derivative in the presence of a base.

-

Reaction Setup: In a round-bottom flask, combine 3,5-dichloroaniline and a suitable solvent (e.g., a high-boiling point solvent like xylene or N-methyl-2-pyrrolidone).

-

Addition of Reagents: Add bis(2-chloroethyl)amine hydrochloride and a base (e.g., sodium carbonate or triethylamine).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture and perform an aqueous workup to remove inorganic salts. Extract the product into an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Pharmacological Context and Significance

The 1-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system. The dichlorophenyl substitution pattern can significantly influence the pharmacological profile. For instance, different isomers of dichlorophenylpiperazine serve as precursors or are metabolites of antipsychotic drugs like aripiprazole[5][6]. While the specific biological activity of the 3,5-dichloro isomer is not extensively detailed in the provided search results, its structural similarity to other pharmacologically active arylpiperazines suggests its potential as a building block for the synthesis of novel CNS-active compounds. The presence of the chlorine atoms can enhance binding affinity to target proteins through halogen bonding and increase the metabolic stability of the compound.

Conclusion

This compound is a compound of significant interest for researchers in drug discovery and development. Its physicochemical properties, largely dictated by the dichlorophenyl and piperazine moieties, position it as a valuable synthetic intermediate for creating novel therapeutic agents. This guide has provided a detailed overview of its key physicochemical characteristics and outlined robust experimental protocols for their determination. A thorough understanding and experimental validation of these properties are crucial for the successful application of this compound in the synthesis and development of new medicines.

References

- 1. Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 55827-50-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound CAS#: 55827-50-4 [m.chemicalbook.com]

- 4. 1-(2,3-Dichlorophenyl)piperazine hydrochloride | C10H13Cl3N2 | CID 11630372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

biological activity of 1-(3,5-Dichlorophenyl)piperazine

An In-depth Technical Guide to the Biological Activity of 1-(3,5-Dichlorophenyl)piperazine

Abstract

The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Within this class, arylpiperazines are of particular interest for their broad range of biological activities, especially in the field of neuropharmacology.[2][3] This technical guide provides a comprehensive examination of this compound, a key synthetic intermediate and potential pharmacophore. While direct biological data on this specific isomer is limited, this document synthesizes information from its closely related analogs—most notably the 2,3-dichloro and 3-chloro derivatives—to build a robust, predictive profile of its likely activities and mechanisms of action. We will delve into its inferred receptor pharmacology, provide detailed experimental protocols for its characterization, and discuss its primary application as a foundational building block in the development of novel agents targeting the central nervous system (CNS).

The Arylpiperazine Scaffold: A Foundation for CNS Drug Discovery

Arylpiperazine derivatives are integral to the development of drugs targeting a variety of conditions, including psychosis, depression, and anxiety.[1][2][3] Their rigid structure, combined with the basicity of the distal nitrogen, allows for specific interactions with key monoamine G-protein coupled receptors (GPCRs) and transporters. The substitution pattern on the phenyl ring is a critical determinant of receptor affinity and selectivity. The presence of electron-withdrawing groups, such as chlorine atoms, significantly influences the electronic properties and binding orientation of the molecule within the receptor pocket.[1]

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders.[4] Its structure suggests a strong potential for interaction with dopamine and serotonin receptors, a hypothesis supported by extensive data on its chemical relatives.

Predicted Pharmacological Profile

Based on the well-documented activities of analogous compounds, the pharmacological profile of this compound can be inferred. The primary targets are expected to be within the dopaminergic and serotonergic systems.

Dopamine Receptor Activity (D₂/D₃)

The 1-(2,3-dichlorophenyl)piperazine moiety is a cornerstone of several successful atypical antipsychotics, including aripiprazole and cariprazine.[5][6][7] This scaffold is known to confer partial agonism at dopamine D₂ and D₃ receptors.[5][6] Derivatives containing the 2,3-dichlorophenylpiperazine fragment have been extensively studied as potent and selective D₃ receptor antagonists.[8][9] It is therefore highly probable that the 3,5-dichloro isomer also possesses significant affinity for D₂ and D₃ receptors, making it a valuable starting point for the development of novel antipsychotics or treatments for substance abuse disorders.[8]

Serotonin Receptor and Transporter Interactions

The mono-chloro analog, 1-(3-chlorophenyl)piperazine (mCPP), is a non-selective serotonin receptor agonist and has a notable affinity for the serotonin transporter (SERT).[10][11][12] mCPP is known to interact with multiple 5-HT receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₂C, and is often used as a pharmacological tool to probe the function of the serotonin system.[12][13][14][15] Given these precedents, this compound is likely to exhibit affinity for various serotonin receptors, potentially acting as an agonist or antagonist depending on the specific subtype. Its interaction with SERT could also contribute to its overall biological effect by modulating synaptic serotonin levels.[11]

Other Potential Biological Activities

The versatile piperazine scaffold has been associated with a wide range of other therapeutic effects, including:

-

Anticancer Activity: Arylpiperazines can induce cytotoxic effects in tumor cells through various mechanisms.[1] A carboxylate derivative of 1-(2,3-dichlorophenyl)piperazine complexed with cadmium showed potent antiproliferative activity against the HepG2 human cancer cell line and inhibited telomerase.[16]

-

Antimicrobial and Antifungal Activity: Various piperazine derivatives have demonstrated significant antibacterial and antifungal properties.[17][18]

-

Anti-inflammatory Potential: Certain piperazine-based compounds have shown efficacy in reducing inflammatory responses.[19][20]

While these activities are associated with the broader class of piperazines, specific investigation is required to determine if the 3,5-dichloro substitution pattern confers any of these effects.

Inferred Mechanism of Action: A Multi-Target Neuromodulator

The primary mechanism of action for this compound is predicted to be the modulation of dopaminergic and serotonergic neurotransmission through direct receptor binding. The diagram below illustrates the probable interactions based on data from its analogs.

Caption: Predicted interactions of 1-(3,5-DCPP) with key CNS targets.

Experimental Characterization: Protocols and Workflows

To empirically determine the , a systematic series of in vitro and in vivo assays is required.

In Vitro Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor target.

Objective: To determine the binding affinity (Kᵢ) of this compound for human dopamine D₂, dopamine D₃, and serotonin 5-HT₂A receptors.

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes stably expressing the human receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand Selection:

-

D₂ Receptor: [³H]-Spiperone or [³H]-Raclopride.

-

D₃ Receptor: [³H]-Spiperone or [¹²⁵I]-Iodosulpride.

-

5-HT₂A Receptor: [³H]-Ketanserin.

-

-

Assay Buffer: Prepare appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Incubation: In a 96-well plate, combine the cell membranes, the selected radioligand at a concentration near its Kₑ, and varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).

-

Non-Specific Binding: In parallel wells, include a high concentration of a known, non-labeled antagonist (e.g., 10 µM Haloperidol for D₂) to determine non-specific binding.

-

Incubation Conditions: Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

- 15. Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 18. researchgate.net [researchgate.net]

- 19. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 20. Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo [mdpi.com]

An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)piperazine: Synthesis, Properties, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Dichlorophenyl)piperazine is a halogenated arylpiperazine that, while less studied than its isomers, holds significant potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, chemical properties, and, by extension from related compounds, its probable pharmacological activities. Drawing on data from analogous dichlorophenylpiperazines, this document explores its likely interactions with key neurological targets, such as dopamine and serotonin receptors, and its potential role as an inhibitor of 7-dehydrocholesterol reductase (DHCR7). This guide aims to serve as a foundational resource for researchers interested in the further investigation and application of this compound in drug discovery and development.

Introduction: The Dichlorophenylpiperazine Scaffold in Neuropharmacology

The piperazine moiety is a cornerstone in medicinal chemistry, featured in a multitude of clinically significant drugs. When coupled with a dichlorophenyl group, the resulting scaffold gives rise to a class of compounds with pronounced activity within the central nervous system (CNS). These agents are known to modulate the activity of monoaminergic systems, making them valuable tools for the development of therapeutics for psychiatric and neurological disorders.

While isomers such as 1-(2,3-dichlorophenyl)piperazine and 1-(3,4-dichlorophenyl)piperazine have been more extensively studied due to their roles as metabolites of drugs like aripiprazole and their direct pharmacological effects, this compound remains a comparatively underexplored entity. This guide will synthesize the available information on this compound and extrapolate its potential properties based on the well-established structure-activity relationships (SAR) within the dichlorophenylpiperazine class.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ | |

| Molecular Weight | 231.12 g/mol | |

| CAS Number | 55827-50-4 | |

| Appearance | Solid | |

| SMILES | Clc1cc(Cl)cc(c1)N2CCNCC2 | |

| InChI | 1S/C10H12Cl2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 | |

| InChI Key | LISGMSBYRAXPJH-UHFFFAOYSA-N |

These properties are crucial for analytical characterization, solubility studies, and in silico modeling.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the reaction of 3,5-dichloroaniline with bis(2-chloroethyl)amine or a protected piperazine, followed by deprotection. A more direct and scalable approach, adapted from the synthesis of the 2,3-dichloro isomer, involves the reaction of 3,5-dichloroaniline with diethanolamine in the presence of a strong acid catalyst.

Figure 1: Proposed one-pot synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Based on the synthesis of the 2,3-dichloro isomer, a plausible experimental protocol for the synthesis of this compound is as follows:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, combine diethanolamine and a 48% hydrobromic acid solution.

-

Initial Heating: Heat the mixture to 120-130°C for approximately 3 hours to facilitate the in-situ formation of bis(2-bromoethyl)amine hydrobromide.

-

Aniline Addition: Increase the temperature to 150-160°C and slowly add 3,5-dichloroaniline dropwise over several hours.

-

Cyclization: Maintain the reaction at high temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After cooling, the reaction mixture is basified with a strong base (e.g., sodium hydroxide) to neutralize the acid and deprotonate the piperazine nitrogen.

-

Extraction and Purification: The product is then extracted into an organic solvent (e.g., toluene), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Alternative Synthetic Routes: Buchwald-Hartwig Amination

Modern synthetic methodologies offer alternative routes to N-arylpiperazines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-nitrogen bonds. This method could be employed to couple 1,3-dichlorobenzene with piperazine, or a protected piperazine, offering a potentially milder and more versatile synthetic strategy.

Predicted Pharmacological Profile

Due to the scarcity of direct pharmacological data for this compound, its potential biological activities are inferred from the extensive research on its isomers and other arylpiperazines.

Interaction with Dopamine and Serotonin Receptors

Arylpiperazines are well-established ligands for dopamine and serotonin receptors. The substitution pattern on the phenyl ring significantly influences the affinity and selectivity for different receptor subtypes.

-

Dopamine Receptors (D₂ and D₃): The 2,3-dichloro isomer is a known partial agonist at D₂ and D₃ receptors. It is plausible that this compound also interacts with these receptors. The precise nature of this interaction (agonist, antagonist, or partial agonist) and its affinity would require experimental validation through radioligand binding assays and functional studies. Structure-activity relationship studies on related compounds suggest that the dichlorophenyl moiety is a key pharmacophoric element for high affinity at these receptors.

-

Serotonin Receptors (5-HT₁A, 5-HT₂A, etc.): Many arylpiperazines exhibit significant affinity for various serotonin receptor subtypes. For instance, 1-(3-chlorophenyl)piperazine (mCPP) is a non-selective serotonin receptor agonist. It is highly probable that this compound also modulates serotonergic neurotransmission.

The following diagram illustrates the general mechanism of action for arylpiperazines at dopaminergic and serotonergic synapses.

Figure 2: Potential interactions of this compound at the synapse.

Inhibition of 7-Dehydrocholesterol Reductase (DHCR7)

A significant finding in the study of dichlorophenylpiperazines is their potent inhibition of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway. [1, 2] Inhibition of DHCR7 leads to an accumulation of 7-dehydrocholesterol (7-DHC), a condition associated with the developmental disorder Smith-Lemli-Opitz syndrome.

The 2,3-dichloro isomer, a metabolite of the atypical antipsychotics aripiprazole and cariprazine, is a potent inhibitor of DHCR7. [1, 2] Given that the dichlorophenylpiperazine moiety is the key structural feature responsible for this activity, it is highly likely that this compound also inhibits DHCR7. The IC₅₀ value for this inhibition would need to be determined experimentally.

The following workflow outlines the experimental approach to assess the DHCR7 inhibitory activity of this compound.

Figure 3: Workflow for determining the DHCR7 inhibitory activity.

Potential Therapeutic Applications

Based on its predicted pharmacological profile, this compound could serve as a valuable scaffold for the development of novel therapeutics for a range of CNS disorders.

-

Antipsychotics: Its potential interaction with D₂ and serotonin receptors makes it a candidate for the development of new antipsychotic agents, potentially with a unique efficacy and side-effect profile.

-

Antidepressants and Anxiolytics: Modulation of serotonergic and dopaminergic systems is a key mechanism of action for many antidepressant and anxiolytic drugs.

-

Neurological Disorders: The role of dopamine in motor control and cognition suggests that ligands targeting dopamine receptors could be explored for conditions such as Parkinson's disease and ADHD.

Future Research Directions

The current body of literature highlights a significant gap in our understanding of this compound. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full analytical characterization.

-

In Vitro Pharmacology: Comprehensive screening of its binding affinity and functional activity at a wide range of CNS receptors, particularly dopamine and serotonin subtypes.

-

DHCR7 Inhibition: Quantitative determination of its IC₅₀ value for DHCR7 inhibition and comparison with its isomers.

-

In Vivo Studies: Evaluation of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its efficacy in animal models of psychosis, depression, and anxiety.

-

Toxicity Assessment: In vitro and in vivo toxicological studies to determine its safety profile.

Conclusion

This compound represents a promising but understudied chemical entity. Its structural similarity to well-characterized dichlorophenylpiperazines strongly suggests a rich pharmacology centered on the modulation of dopaminergic and serotonergic systems, as well as the inhibition of cholesterol biosynthesis. This technical guide has synthesized the available information and provided a framework for its further investigation. Through systematic study, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel and effective treatments for a variety of CNS disorders.

An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)piperazine (CAS: 55827-50-4)

This document provides a comprehensive technical overview of 1-(3,5-Dichlorophenyl)piperazine, a key chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. Its primary utility lies in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic, Cariprazine. This guide will delve into its chemical and physical properties, its critical role in synthesis, validated analytical methodologies, and essential safety protocols, offering a holistic perspective grounded in scientific literature and established laboratory practices.

Core Compound Identity and Physicochemical Profile

This compound is a disubstituted phenylpiperazine derivative. The strategic placement of chlorine atoms on the phenyl ring and the presence of the reactive secondary amine in the piperazine moiety make it a versatile synthon in multi-step organic synthesis.

Chemical Structure and Identifiers

-

CAS Number: 55827-50-4

-

Molecular Formula: C₁₀H₁₂Cl₂N₂

-

Molecular Weight: 231.12 g/mol

-

IUPAC Name: this compound

-

SMILES: Clc1cc(Cl)cc(c1)N2CCNCC2

-

InChI Key: LISGMSBYRAXPJH-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known physical and chemical properties is presented below. It is important to note that while some data is experimentally derived, other values are based on computational predictions.

| Property | Value | Source |

| Physical State | Solid or Yellow Oil | [1] |

| Molecular Weight | 231.12 g/mol | |

| Boiling Point (Predicted) | 370.1 ± 42.0 °C at 760 Torr | [1] |

| Density (Predicted) | 1.272 ± 0.06 g/cm³ at 20 °C | [1] |

| Storage Conditions | Store in a dry, well-ventilated place. Keep container tightly closed. | [2] |

The Strategic Role in Pharmaceutical Synthesis: The Cariprazine Pathway

The principal application of this compound is its function as a pivotal building block in the industrial synthesis of Cariprazine. Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[3] The intermediate provides the core dichlorophenylpiperazine moiety, which is essential for the drug's unique pharmacological profile.

Context: Mechanism of Action of Cariprazine

To appreciate the significance of this intermediate, it is crucial to understand the mechanism of the final API. Cariprazine functions as a partial agonist at dopamine D₂ and D₃ receptors and serotonin 5-HT₁A receptors.[3][4] It also acts as an antagonist at 5-HT₂B receptors.[4] Notably, cariprazine exhibits a high affinity for the D₃ receptor, higher even than dopamine itself, which is believed to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[5][6] The this compound fragment is integral to achieving this specific receptor binding profile.

Generalized Synthetic Pathway

The synthesis of Cariprazine involves the coupling of this compound with a functionalized cyclohexyl moiety. While various patented routes exist, a common strategy involves the acylation of the piperazine's secondary amine.

A generalized workflow is depicted below:

Caption: Generalized synthetic route to Cariprazine.

In this pathway, the nitrogen atom of the piperazine ring acts as a nucleophile, attacking an activated carboxylic acid derivative of the cyclohexyl component. This forms a stable amide bond, linking the two key fragments of the final drug molecule.[7]

Quality Control and Analytical Methodologies

Ensuring the purity of this compound is critical for the successful synthesis of the final API, as impurities can lead to side reactions and complicate downstream purification. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity and detecting related substances.

Recommended HPLC Protocol for Purity Assessment

The following protocol is a robust starting point for method development, adapted from established methods for closely related phenylpiperazine compounds.[8] This method is designed to be self-validating through the use of system suitability tests.

Objective: To determine the purity of this compound and quantify any related impurities by reverse-phase HPLC with UV detection.

Instrumentation and Columns:

-

HPLC system with a UV detector (e.g., Agilent 1200 series or equivalent).[8]

-

Column: Octadecylsilane (C18) bonded silica gel, 150 mm x 4.6 mm, 5 µm particle size.[8]

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and a phosphate buffer (e.g., 0.05 M sodium dihydrogen phosphate, pH adjusted to 5.5 with phosphoric acid) in a 50:50 ratio.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30 °C.[8]

-

Detection Wavelength: 254 nm.[8]

-

Injection Volume: 20 µL.[8]

Methodology Workflow:

Caption: HPLC workflow for purity analysis.

Causality and Rationale:

-

Reverse-Phase (C18): The nonpolar stationary phase is ideal for retaining the moderately nonpolar dichlorophenylpiperazine molecule.

-

Buffered Mobile Phase: Maintaining a stable pH (e.g., 5.5) ensures consistent ionization state of the basic piperazine nitrogens, leading to reproducible retention times and sharp peak shapes.

-

UV Detection at 254 nm: The dichlorophenyl aromatic ring provides strong chromophoric activity at this wavelength, enabling sensitive detection.[8]

-

System Suitability: This is a critical self-validating step. By injecting a known standard multiple times, the analyst confirms that the chromatographic system (pump, injector, column, detector) is performing correctly before analyzing unknown samples. Key parameters like peak tailing, resolution, and injection precision must meet predefined criteria.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE) and engineering controls.

GHS Hazard Classification

-

Hazard Statements:

-

Signal Word: Warning[2]

Recommended Handling and PPE

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[2]

-

Skin and Body Protection: Wear a lab coat or protective clothing.[2]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[2]

-

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

In Case of Skin Contact: Immediately wash with plenty of water. If skin irritation occurs, get medical advice.[2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical advice.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Conclusion

This compound (CAS 55827-50-4) is more than a simple chemical; it is an enabling component in the synthesis of modern therapeutics. Its value is intrinsically linked to the efficacy of Cariprazine, a drug that offers significant benefits to patients with severe mental health conditions. For the research and development scientist, a thorough understanding of this intermediate's properties, synthetic utility, analytical control, and safe handling is not merely academic—it is a prerequisite for innovation and for ensuring the quality and safety of the life-changing medicines of tomorrow.

References

- 1. 1-(3,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 93601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]

- 6. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]

- 7. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

- 8. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

1-(3,5-Dichlorophenyl)piperazine structural analogs and derivatives

An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)piperazine: Structural Analogs and Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its versatile physicochemical properties that enhance drug-like characteristics such as aqueous solubility and oral bioavailability.[1] When substituted with a dichlorophenyl group, particularly in the 3,5-position, the resulting this compound core becomes a critical building block for a diverse range of pharmacologically active agents. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs and derivatives of this compound. We delve into their applications in neuropharmacology and oncology, present detailed experimental protocols, and explore the mechanistic basis for their activity, offering field-proven insights for drug discovery and development professionals.

The 1-(Dichlorophenyl)piperazine Scaffold: A Foundation for Drug Design

The Piperazine Moiety: A Cornerstone in Medicinal Chemistry

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, is a cornerstone of modern drug design.[1] Its unique properties—structural rigidity, high polarity, and capacity to act as both hydrogen bond donors and acceptors—confer significant advantages. These attributes often lead to improved pharmacokinetic profiles, including enhanced water solubility and better absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for developing orally administered drugs.[1] The N-arylpiperazine substructure, in particular, is a well-established pharmacophore that interacts with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.[2]

Significance of the Dichlorophenyl Substitution

The addition of a dichlorophenyl ring to the piperazine scaffold introduces lipophilic and electronic properties that profoundly influence target affinity and selectivity. The specific substitution pattern (e.g., 2,3-dichloro, 3,4-dichloro, or 3,5-dichloro) is a key determinant of the molecule's biological activity. For instance, 1-(2,3-Dichlorophenyl)piperazine is a crucial precursor and metabolite in the synthesis of the atypical antipsychotic aripiprazole.[3][4][5] The 3,4-dichloro isomer is known to act as a serotonin releasing agent.[3] The 3,5-dichloro substitution pattern, the focus of this guide, offers a unique electronic and steric profile that has been exploited in the development of novel therapeutic agents targeting neurological disorders and cancer.[6]

Synthesis of this compound and its Derivatives

General Synthetic Strategies for N-Arylpiperazines

The synthesis of N-arylpiperazines, including the this compound core, typically involves the reaction of a substituted aniline with a piperazine synthon. A common and robust method is the condensation of an aniline with bis(2-haloethyl)amine or diethanolamine.[5] This approach has been widely used in discovery chemistry due to its reliability and applicability to a broad range of starting materials. Subsequent derivatization is usually achieved by alkylating the second nitrogen atom (N4) of the piperazine ring, allowing for the introduction of diverse functional groups to modulate the compound's pharmacological properties.

Protocol: Synthesis of a 1,4-Disubstituted Dichlorophenylpiperazine Derivative

This protocol describes a representative two-step synthesis for a derivative, starting from 3,5-dichloroaniline. The choice of a strong base and a polar aprotic solvent in the second step is critical for achieving high yields in nucleophilic substitution reactions.

Step 1: Synthesis of this compound

-

To a solution of 3,5-dichloroaniline (1.0 eq) in a suitable high-boiling solvent such as xylene, add bis(2-chloroethyl)amine hydrochloride (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 140-150°C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield pure this compound.

Step 2: N-Alkylation to Form a 1,4-Disubstituted Derivative

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a suitable base, for example, potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

-

Add the desired alkylating agent (e.g., a substituted benzyl bromide or chloroalkyl chain, 1.1 eq) to the mixture.

-

Stir the reaction at a temperature ranging from room temperature to 80°C until the starting material is consumed, as monitored by TLC or HPLC.

-

After cooling, filter off the base and concentrate the solvent in vacuo.

-

Redissolve the residue in an organic solvent and wash with water to remove any remaining inorganic salts.

-

Dry, concentrate, and purify the final product by column chromatography or recrystallization.

Workflow for Synthesis, Purification, and Characterization

The following diagram illustrates a standard workflow for producing and verifying the integrity of novel dichlorophenylpiperazine derivatives.

Caption: General workflow for synthesis and characterization.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

Derivatives of the dichlorophenylpiperazine scaffold have been investigated for a wide array of therapeutic applications, demonstrating the platform's versatility.

Antipsychotic and Neurological Applications

The most prominent application of dichlorophenylpiperazines is in the field of neuropsychiatry. The 2,3-dichloro analog is a key metabolite of aripiprazole and cariprazine, both potent atypical antipsychotics.[3][7] These drugs exhibit complex pharmacologies, often acting as partial agonists at dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors.[3][8] Studies have shown that dichlorophenylpiperazines themselves can act as potent inhibitors of DHCR7, the final enzyme in the cholesterol biosynthesis pathway.[7] This off-target effect is significant, as DHCR7 inhibition can lead to developmental abnormalities, highlighting the need for careful toxicological profiling of new analogs.[7]

Antimicrobial and Anticancer Investigations

The structural framework of dichlorophenylpiperazine has also been explored for other therapeutic areas. For example, certain N-substituted derivatives have shown promising antimycobacterial activity.[9] In oncology, N-arylpiperazines are known to interact with various targets.[2] Some derivatives have demonstrated cytotoxic activity against cancer cell lines like HepG2 (human liver cancer).[10] The mechanism often involves the inhibition of key cellular processes or signaling pathways essential for cancer cell proliferation.[10]

SAR Summary Table

The biological activity of these compounds is highly dependent on the nature and position of substituents on both the phenyl ring and the N4 position of the piperazine.

| Structural Modification | Observed Effect on Activity | Potential Therapeutic Area | Reference |

| Phenyl Ring Substitution | The position of chlorine atoms (2,3- vs 3,4- vs 3,5-) dictates receptor selectivity and mechanism (e.g., partial agonism vs. serotonin release). | Neurology, Psychiatry | [3] |

| N4-Alkylation | Introduction of long, flexible, or bulky groups at N4 can modulate binding affinity to specific receptors and influence pharmacokinetic properties. | Neurology, Infectious Disease | [9][11] |

| Hybrid Molecules | Conjugating the piperazine core with other pharmacophores (e.g., carbamoyloxy linkers) can yield hybrid molecules with enhanced potency. | Infectious Disease (Antimycobacterial) | [9] |

| Metal Complexation | Forming transition metal complexes with carboxylated derivatives can create potent and selective inhibitors of enzymes like telomerase. | Oncology | [10] |

Key Analogs and Their Mechanisms of Action

Impact on Cellular Signaling: DHCR7 Inhibition

A notable and mechanistically significant finding is the potent inhibition of 7-dehydrocholesterol reductase (DHCR7) by dichlorophenylpiperazines.[7] This enzyme catalyzes the final step of cholesterol synthesis. Its inhibition leads to an accumulation of the precursor 7-dehydrocholesterol (7-DHC). This mechanism is particularly relevant for antipsychotics like aripiprazole and cariprazine, as their common dichlorophenylpiperazine metabolite contributes to this effect.[7] Understanding this off-target activity is crucial for assessing the safety profile of new drug candidates, especially concerning their use during pregnancy.[7]

Signaling Pathway Diagram: Cholesterol Biosynthesis Disruption

The diagram below illustrates the point of inhibition in the cholesterol biosynthesis pathway by dichlorophenylpiperazine derivatives.

Caption: Inhibition of the DHCR7 enzyme by DCPP analogs.

Experimental Protocols for Biological Evaluation

Validating the biological activity of newly synthesized derivatives requires a cascade of robust in vitro and in vivo assays. The choice of assay is dictated by the therapeutic hypothesis.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, serving as a proxy for cell viability and cytotoxicity. It is a crucial first step in evaluating potential anticancer agents.

-

Cell Seeding: Plate human cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[10]

Workflow for Biological Screening Cascade

A logical progression of experiments is essential to efficiently identify promising lead compounds while minimizing resource expenditure.

Caption: A typical screening cascade for anticancer drug discovery.

Conclusion and Future Perspectives

The this compound scaffold and its isomers remain a highly productive platform for the discovery of new therapeutic agents. Its proven success in targeting CNS receptors continues to drive the development of novel antipsychotics and antidepressants with potentially improved efficacy and side-effect profiles. Furthermore, emerging research in oncology and infectious diseases demonstrates the scaffold's versatility.[9][10]

Future research should focus on leveraging computational tools for the rational design of derivatives with enhanced selectivity to minimize off-target effects, such as the potent DHCR7 inhibition.[7] The exploration of novel bioisosteric replacements for the dichlorophenyl ring and the synthesis of constrained analogs could lead to compounds with superior potency and refined pharmacokinetic properties. As synthetic methodologies evolve, the ability to rapidly generate diverse libraries of these analogs will continue to fuel the discovery of next-generation therapeutics grounded in this privileged chemical structure.

References

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 3. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aripiprazole - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents [mdpi.com]

- 10. Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacological profile of dichlorophenylpiperazine isomers

An In-Depth Technical Guide to the Pharmacological Profile of Dichlorophenylpiperazine Isomers

Authored by: Gemini, Senior Application Scientist

Abstract

Dichlorophenylpiperazine (DCPP) isomers represent a class of pharmacologically active compounds that are primarily known as metabolites of widely prescribed psychotropic medications. Their emergence during the metabolism of parent drugs such as the atypical antipsychotic aripiprazole necessitates a thorough understanding of their distinct pharmacological profiles. These metabolites can contribute to the overall therapeutic efficacy and side-effect profile of the parent drug, making their study critical for drug development professionals, researchers, and clinicians. This guide provides a detailed examination of the two primary isomers, 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP) and 1-(3,4-dichlorophenyl)piperazine (3,4-DCPP), focusing on their receptor binding affinities, functional activities, metabolic origins, and the experimental methodologies used for their characterization.

Introduction: The Significance of Active Metabolites

In drug development and pharmacology, the metabolic fate of a compound is as crucial as the activity of the parent molecule. Metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, can produce derivatives with their own distinct pharmacological properties. When these metabolites are active, they can prolong or alter the effects of the parent drug, lead to drug-drug interactions, or contribute to off-target effects.

Dichlorophenylpiperazine (DCPP) isomers are prominent examples of such active metabolites. 2,3-DCPP, for instance, is a major metabolite of the blockbuster antipsychotic aripiprazole.[1][2][3] Its interaction with key neurotransmitter receptors means its presence can influence the neurological effects experienced by the patient. Understanding the specific pharmacology of these isomers is therefore not merely an academic exercise but a practical necessity for predicting drug behavior, optimizing therapeutic regimens, and designing safer, more effective medications.

Metabolic Pathways: The Genesis of DCPP Isomers

The formation of DCPP isomers is intrinsically linked to the biotransformation of their parent drugs. The primary source of 2,3-DCPP is aripiprazole, a widely used atypical antipsychotic.

Aripiprazole Metabolism to 2,3-DCPP

Aripiprazole undergoes extensive hepatic metabolism, primarily through the actions of two key cytochrome P450 enzymes: CYP3A4 and CYP2D6.[4][5][6] One of the major metabolic pathways involves N-dealkylation, which cleaves the piperazine linker, yielding 2,3-DCPP. While aripiprazole's primary active metabolite is dehydroaripiprazole, the formation of 2,3-DCPP is also significant.[2][4] The genetic polymorphism of CYP2D6 can lead to considerable variability in plasma concentrations of aripiprazole and its metabolites among patients, highlighting the importance of understanding the contribution of each component.[5]

The diagram below illustrates this critical metabolic conversion.

References

- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Maternal aripiprazole exposure interacts with 7-dehydrocholesterol reductase mutations and alters embryonic neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Influence of comedication on serum concentrations of aripiprazole and dehydroaripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylpiperazine Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)piperazine: A Core Intermediate in Modern Drug Discovery

Executive Summary: this compound is a pivotal chemical intermediate, serving as a foundational scaffold in the synthesis of diverse and complex bioactive molecules. Its unique structural and electronic properties, conferred by the dichlorinated phenyl ring and the reactive piperazine moiety, make it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, analytical characterization, and strategic applications of this compound. We delve into the causality behind experimental protocols and highlight its role in developing novel therapeutic agents, particularly in the fields of neuropharmacology.

The phenylpiperazine motif is a cornerstone of modern drug design, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets. Many derivatives exhibit significant pharmacological activity, particularly within the central nervous system (CNS), by engaging with monoamine pathways.[1] Compounds incorporating this scaffold have been successfully developed as antipsychotic, antidepressant, and anxiolytic agents.[1]

This compound (hereafter referred to as 3,5-DCPP) is a specific and highly valuable member of this class. The presence of two chlorine atoms on the phenyl ring at the 3 and 5 positions critically influences the molecule's lipophilicity, metabolic stability, and electronic properties, which in turn dictates its interaction with target proteins and its utility as a synthetic precursor.[2] This guide focuses exclusively on the 3,5-dichloro isomer, a key starting material for novel chemical entities.

Physicochemical Properties and Safety Mandates

Accurate characterization and safe handling are paramount in a research and development setting. The key properties of 3,5-DCPP are summarized below.

| Property | Value | Reference |

| CAS Number | 55827-50-4 | [3][4] |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [4][5] |

| Molecular Weight | 231.12 g/mol | [4][5] |

| Appearance | Solid | [4] |

| InChI Key | LISGMSBYRAXPJH-UHFFFAOYSA-N | [4][5] |

| SMILES | Clc1cc(Cl)cc(c1)N2CCNCC2 | [4] |

Safety and Handling Protocol

3,5-DCPP is classified as an irritant. Adherence to strict safety protocols is mandatory.

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN166 standards, and a lab coat.[3][6] All handling of the solid or its solutions should occur in a well-ventilated area or a chemical fume hood.[7][8]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] Keep locked up.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][7]

Synthesis of this compound

The most common and industrially scalable synthesis of N-arylpiperazines involves the condensation of an appropriately substituted aniline with a piperazine-forming reagent, such as bis(2-chloroethyl)amine. This approach provides a direct and efficient route to the target intermediate.

Detailed Experimental Protocol

This protocol is a representative method adapted from analogous syntheses of dichlorophenylpiperazine isomers.[9][10]

Reaction: 3,5-dichloroaniline + bis(2-chloroethyl)amine hydrochloride → this compound

-

Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3,5-dichloroaniline (16.2 g, 0.1 mol), bis(2-chloroethyl)amine hydrochloride (17.8 g, 0.1 mol), and p-xylene (250 mL).

-

Catalyst Addition (Optional but Recommended): Add a phase-transfer catalyst such as tetrabutylammonium bromide (3.2 g, 0.01 mol) to facilitate the reaction.

-

Reaction Execution: Begin vigorous stirring and heat the reaction mixture to reflux (approx. 140°C) under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically requires 24-48 hours for completion.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Adjust the pH of the solution to approximately 9-10 with a 2M aqueous solution of sodium hydroxide (NaOH). This step neutralizes the hydrochloride salt and deprotonates the aniline, ensuring the product is in its free base form. c. Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate (2 x 100 mL). d. Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: a. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid. b. The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to yield this compound as a solid.

Causality in Experimental Design

-

Solvent Choice: Xylene is used as a high-boiling solvent, enabling the reaction to be conducted at the elevated temperatures required to drive the double N-alkylation and cyclization.

-

Inert Atmosphere: A nitrogen atmosphere prevents the oxidation of the aniline starting material at high temperatures.

-

Basification: The addition of a base during work-up is critical. It deprotonates the piperazine nitrogens, rendering the final product soluble in organic solvents and facilitating its extraction from the aqueous medium.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 3,5-DCPP.

Analytical Characterization and Quality Control

Rigorous analytical testing ensures the identity, purity, and quality of the intermediate, which is critical for its use in regulated pharmaceutical synthesis.

Spectroscopic and Chromatographic Profile

| Analysis Method | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons on the dichlorophenyl ring and four distinct signals for the eight protons of the piperazine ring (two sets of inequivalent methylene protons). |

| ¹³C NMR | Signals for the six unique carbons of the dichlorophenyl ring and the two unique carbons of the piperazine ring. |

| Mass Spec (MS) | A molecular ion peak (M+) and characteristic isotopic pattern for two chlorine atoms. |

| HPLC-UV | A single major peak with a purity typically >98%, analyzed at a wavelength where the phenyl ring absorbs (e.g., 254 nm). |

Standard Protocol: HPLC Purity Assessment

This method provides a reliable way to quantify the purity of 3,5-DCPP batches.[11][12]

-

System: High-Performance Liquid Chromatography with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg) in 10 mL of the mobile phase to create a 0.1 mg/mL solution.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Analytical Workflow Diagram

Caption: Quality control workflow for 3,5-DCPP.

Core Application as a Versatile Chemical Intermediate

The true value of 3,5-DCPP lies in its role as a versatile scaffold. The piperazine ring contains two nitrogen atoms: N1, which is directly attached to the dichlorophenyl ring and is less nucleophilic due to electronic delocalization, and N4, which is a secondary amine and serves as a highly reactive nucleophilic handle for further chemical modification.

Strategic Derivatization

The N4 nitrogen can be readily functionalized via standard organic transformations, including:

-

N-Alkylation: Reaction with alkyl halides to introduce new side chains.[13]

-

N-Acylation: Reaction with acyl chlorides or carboxylic acids (with coupling agents) to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.[14]

These reactions allow for the systematic exploration of the chemical space around the core scaffold, a key strategy in lead optimization for drug discovery.

Example Application: Synthesis of a Novel Carbamate Derivative

This protocol demonstrates a common derivatization, based on methodologies described in patents for creating novel piperazine compounds.[14]

-

Setup: In a clean, dry flask under a nitrogen atmosphere, dissolve this compound (2.31 g, 10 mmol) and a non-nucleophilic base like triethylamine (1.5 mL, 11 mmol) in a suitable aprotic solvent such as dichloromethane (50 mL).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of a phenyl chloroformate derivative (10 mmol) in dichloromethane (10 mL) dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purification: Purify the product by column chromatography on silica gel.

Derivatization Pathways and Therapeutic Potential

The derivatives of dichlorophenylpiperazines have shown potential in several therapeutic areas. For instance, various isomers are known precursors or metabolites of antipsychotic drugs like aripiprazole and cariprazine, which act on dopamine (D₂) and serotonin receptors.[15][16] Furthermore, some dichlorophenylpiperazines are potent inhibitors of DHCR7, an enzyme involved in cholesterol biosynthesis, highlighting their potential impact on cellular pathways beyond neurotransmission.[15] The 3,5-DCPP scaffold provides a robust platform for generating novel compounds to be screened for activity against these and other targets in neuropharmacology and oncology.[2]

Caption: Derivatization pathways from the 3,5-DCPP core.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis, robust chemical nature, and the versatile reactivity of its piperazine ring make it an ideal starting point for constructing libraries of novel compounds. The insights provided in this guide—from synthesis and handling to analytical validation and strategic application—are intended to empower researchers to leverage the full potential of this important intermediate in the quest for next-generation therapeutics.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]

- 10. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same - Google Patents [patents.google.com]

- 15. Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of 1-(3,5-Dichlorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(3,5-Dichlorophenyl)piperazine, a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes critical technical information with practical, field-proven insights to ensure its safe handling, storage, and application in a laboratory setting.

Chemical and Physical Properties